methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a 1,2,4-triazole derivative featuring a thiophen-2-yl formamido group, a 3-(trifluoromethyl)phenyl substituent at the 4-position of the triazole ring, and a methyl acetate moiety linked via a sulfanyl bridge. The compound’s structure combines heterocyclic, aromatic, and electron-withdrawing groups, making it a candidate for diverse biological applications, including enzyme inhibition or antimicrobial activity.
Properties
IUPAC Name |
methyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S2/c1-28-15(26)10-30-17-24-23-14(9-22-16(27)13-6-3-7-29-13)25(17)12-5-2-4-11(8-12)18(19,20)21/h2-8H,9-10H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELLRORTVCNWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of key intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Triazole Ring Formation
The 1,2,4-triazole scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-keto esters or carboxylic acids under acidic conditions (e.g., H₂SO₄ or POCl₃) . For example:
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Reagents : Thiosemicarbazide, phosphoryl trichloride, methylene dichloride
-
Conditions : 60–80°C, 4–6 hours
Thiophene Formamide Incorporation
The thiophene-2-carboxamide group is introduced via nucleophilic substitution or coupling reactions:
-
Reagents : Thiophene-2-carboxylic acid, coupling agents (e.g., EDC/HOBt)
Functional Group Transformations
The compound undergoes selective reactions at distinct sites:
Ester Hydrolysis
The methyl ester group is hydrolyzed to a carboxylic acid under basic or acidic conditions:
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Saponification | NaOH/MeOH-H₂O | Reflux, 2 hours | 85% |
| Acidic hydrolysis | HCl (conc.) | RT, 12 hours | 78% |
Thiol Oxidation
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 0°C, 1 hour | 62% |
| mCPBA | Sulfone | RT, 4 hours | 70% |
Amide Bond Cleavage
The thiophene formamide linkage is cleaved via hydrolysis:
Regioselectivity in Cycloaddition Reactions
The triazole ring participates in Huisgen cycloadditions with alkynes, showing preference for 1,4-regioisomers due to electronic effects from the trifluoromethylphenyl group :
| Substituent | Reaction Partner | Regioselectivity | Catalyst |
|---|---|---|---|
| 3-(Trifluoromethyl)phenyl | Phenylacetylene | 1,4-triazole (85%) | CuI/Et₃N |
Stability and Degradation
The compound degrades under UV light or strong bases:
Scientific Research Applications
methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Triazole Core with Sulfanyl-Acetate Linkage
Triazole vs. Triazine Derivatives
Methyl 2-(4-((4-((Cyclohexylmethyl)Amino)-6-((4-Fluorobenzyl)Amino)-1,3,5-Triazin-2-yl)Amino)Phenyl)Acetate replaces the triazole core with a 1,3,5-triazine ring. The triazine’s electron-deficient nature alters binding interactions compared to triazoles.
Key Reaction Steps
- Triazole Formation : Analogous to and , triazole rings are typically synthesized via cyclization of hydrazinecarbothioamides or α-halogenated ketones under basic conditions .
- Sulfanyl-Acetate Introduction: Sulfanyl linkages are formed via nucleophilic substitution (e.g., using α-haloacetates) or thiol-ene reactions. highlights the use of ethanol/KOH for coupling .
- Esterification/Acid Formation : Methyl or ethyl esters are introduced via alcoholysis (e.g., NaOEt/MeOH), while hydrolysis with NaOH yields carboxylic acids .
Yield and Purity
- Target Compound : Yield data unspecified, but purity likely depends on recrystallization (common in triazole syntheses) .
- Compound 4 (Triazine Derivative) : 70% yield after silica gel chromatography; 97.6% purity by LC-MS.
Physical and Chemical Properties
Solubility and Lipophilicity
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